molecular formula C13H6Cl4N4 B5499550 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile

2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile

Cat. No. B5499550
M. Wt: 360.0 g/mol
InChI Key: NTMAKPIOXDYYCL-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile, also known as T3C, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of nicotinonitriles and is synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In bacteria, 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile has been shown to inhibit the activity of bacterial enzymes, leading to cell death.
Biochemical and Physiological Effects:
2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile has been shown to have both biochemical and physiological effects. In cancer cells, 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile has been shown to decrease the expression of various proteins involved in cell proliferation and survival. In bacteria, 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile has been shown to inhibit the activity of various enzymes involved in bacterial metabolism. In animal studies, 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile in lab experiments is its ability to selectively target cancer cells and bacteria, while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy and antibiotic development. However, one of the limitations of using 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are many future directions for the research and development of 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile. One direction is to explore its potential use as a cancer therapy and antibiotic. Another direction is to investigate its potential use as a herbicide. Additionally, further research is needed to fully understand the mechanism of action of 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile and to optimize its synthesis method.

Synthesis Methods

The synthesis of 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile involves a multi-step process that starts with the reaction of 2,4,5-trichloro-6-nitropyridine with hydrazine hydrate to form 2,4,5-trichloro-6-amino-pyridine. The next step involves the reaction of 2,4,5-trichloro-6-amino-pyridine with 4-chlorobenzaldehyde to form 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]pyridine. The final step involves the reaction of 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]pyridine with cyanogen bromide to form 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile.

Scientific Research Applications

2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile has been extensively studied for its potential applications in various fields including medicine, agriculture, and material science. In medicine, 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile has been studied for its potential use as a herbicide. In material science, 2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile has been used as a precursor for the synthesis of various metal complexes.

properties

IUPAC Name

2,4,5-trichloro-6-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4N4/c14-8-3-1-7(2-4-8)6-19-21-13-11(16)10(15)9(5-18)12(17)20-13/h1-4,6H,(H,20,21)/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMAKPIOXDYYCL-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-6-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile

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